4-{4-[2-(phenylthio)ethoxy]benzoyl}morpholine
Overview
Description
4-{4-[2-(phenylthio)ethoxy]benzoyl}morpholine is a useful research compound. Its molecular formula is C19H21NO3S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.12421471 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Physicochemical Properties
Research on morpholine derivatives includes the synthesis of 4-benzyl-4-methylmorpholinium salts with various anions, exploring their physicochemical properties, cytotoxicity, and biodegradability. These ionic liquids, by virtue of their moderate or low toxicity and potential as biomass solvents, demonstrate the versatility of morpholine-based compounds in green chemistry applications (Pernak et al., 2011).
Antimicrobial Activities
Several studies have synthesized morpholine derivatives and evaluated their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives containing morpholine were found to exhibit good or moderate activities against test microorganisms, underscoring the potential of morpholine derivatives as antimicrobial agents (Bektaş et al., 2010). Another study synthesized Schiff bases of 4-(4-aminophenyl)-morpholine, which demonstrated potent antimicrobial activity, highlighting their promise as therapeutic agents (Panneerselvam et al., 2005).
Modulating Antibiotic Activity
The compound 4-(Phenylsulfonyl) morpholine was studied for its ability to modulate antibiotic activity against multidrug-resistant strains. While showing no significant antimicrobial activity on its own, when combined with certain antibiotics, it significantly enhanced their efficacy against resistant strains, presenting a novel approach to combatting antibiotic resistance (Oliveira et al., 2015).
Properties
IUPAC Name |
morpholin-4-yl-[4-(2-phenylsulfanylethoxy)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-19(20-10-12-22-13-11-20)16-6-8-17(9-7-16)23-14-15-24-18-4-2-1-3-5-18/h1-9H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPQQDGYCUUQCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)OCCSC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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